An In-Depth Technical Guide to 1-(4-Propylphenyl)ethanamine: Structure, Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 1-(4-Propylphenyl)ethanamine: Structure, Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Propylphenyl)ethanamine, a substituted phenethylamine, represents a molecule of significant interest within the realms of medicinal chemistry and pharmacology. Its structural architecture, featuring a propyl-substituted phenyl ring attached to an ethanamine backbone, places it in a class of compounds known for their diverse biological activities. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic pathways, and potential applications, with a particular focus on its relevance to drug development. As a Senior Application Scientist, this document aims to synthesize established chemical principles with practical insights to inform further research and exploration of this compound and its derivatives.
Chemical Structure and Identification
1-(4-Propylphenyl)ethanamine, also known as 4-propyl-alpha-methylphenethylamine, possesses a straightforward yet pharmacologically relevant structure. The core is a phenethylamine skeleton, which is characterized by a benzene ring connected to an amino group by a two-carbon chain. Key structural features include:
-
A benzene ring substituted at the para (4) position with a propyl group.
-
An ethanamine side chain with a methyl group on the alpha-carbon, making it a substituted amphetamine analog.
These features are critical in defining its interaction with biological targets.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(4-propylphenyl)ethan-1-amine |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol [1] |
| Canonical SMILES | CCCN1C=CC(=CC=1)C(C)N |
| InChIKey | UHAQMLODFYUKOM-UHFFFAOYSA-N[1] |
| CAS Number | 73441-43-7 (for the isopropyl isomer, often used interchangeably in databases)[1] |
Physicochemical Properties
While specific, experimentally determined physicochemical data for 1-(4-propylphenyl)ethanamine are not extensively reported in the literature, we can infer its properties based on its structure and data from closely related analogs.
| Property | Predicted/Estimated Value | Rationale/Comparison |
| Physical State | Colorless to pale yellow liquid | Similar simple phenethylamines are liquids at room temperature. |
| Boiling Point | ~230-240 °C | Higher than phenethylamine (197-200 °C) due to increased molecular weight. |
| Melting Point | Not readily available; likely below 0 °C | Simple, non-polar substituted phenethylamines have low melting points. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform, ether) | The presence of the amine group allows for some water solubility, but the propylphenyl group increases lipophilicity. |
Chemical Synthesis
The most direct and industrially scalable method for the synthesis of 1-(4-propylphenyl)ethanamine is through the reductive amination of its corresponding ketone precursor, 1-(4-propylphenyl)ethan-1-one. This versatile reaction can be carried out using several methodologies.
Synthesis via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[2] This one-pot reaction is favored for its efficiency and relatively mild conditions.[2]
Workflow for Reductive Amination:
Caption: Reductive amination workflow for the synthesis of 1-(4-propylphenyl)ethanamine.
Experimental Protocol (Illustrative Example):
-
Imine Formation: To a solution of 1-(4-propylphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add an ammonia source. Ammonium acetate (2-3 equivalents) is a common choice as it also acts as a mild acid catalyst to promote imine formation. The reaction is typically stirred at room temperature for several hours.
-
Reduction: Once imine formation is established (which can be monitored by techniques like TLC or GC-MS), a reducing agent is added. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the imine in the presence of the ketone.[3] Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Palladium or Nickel catalyst) can be employed.[2] The reaction is then stirred until the reduction is complete.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by distillation under reduced pressure or by column chromatography, to yield the pure 1-(4-propylphenyl)ethanamine.
Causality Behind Experimental Choices:
-
The choice of an ammonia source is critical. While aqueous ammonia can be used, anhydrous sources or salts like ammonium acetate can provide better control over the reaction conditions.
-
The selection of the reducing agent is key to the success of the reaction. NaBH₃CN is effective under mildly acidic conditions, which are also favorable for imine formation.[3] Catalytic hydrogenation offers a "greener" alternative, avoiding the use of stoichiometric metal hydrides.[4][5]
Alternative Synthetic Routes
-
Leuckart Reaction: This classical method involves heating the ketone with ammonium formate or formamide.[6] It is a one-pot procedure but often requires high temperatures and can lead to side products.[6][7]
-
From Oxime: The ketone can be converted to its oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for example with lithium aluminum hydride or catalytic hydrogenation, yields the primary amine.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (around 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Propyl Group: A triplet for the terminal methyl group (~0.9 ppm), a sextet for the methylene group adjacent to the methyl group (~1.6 ppm), and a triplet for the methylene group attached to the benzene ring (~2.5 ppm).
-
Ethanamine Chain: A quartet for the methine proton (CH) adjacent to the amino group and the phenyl ring (~3.5-4.0 ppm), and a doublet for the alpha-methyl group (~1.3 ppm).
-
Amine Protons: A broad singlet for the NH₂ protons, the chemical shift of which can vary depending on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals in the aromatic region, with two quaternary carbons and two protonated carbons.
-
Propyl Group: Three distinct signals for the three carbon atoms of the propyl chain.
-
Ethanamine Chain: A signal for the methine carbon and a signal for the alpha-methyl carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorptions for:
-
N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ for the primary amine.
-
C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: In the fingerprint region, typically around 1020-1250 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z 163 would be expected. A prominent fragment would likely be observed at m/z 148, corresponding to the loss of a methyl group. The base peak is often the iminium ion resulting from cleavage of the bond between the alpha and beta carbons of the side chain.
Potential Applications in Drug Development
The phenethylamine scaffold is a cornerstone in the design of centrally acting agents. The structural similarity of 1-(4-propylphenyl)ethanamine to known psychoactive compounds suggests several avenues for its potential application in drug development.
Serotonergic and Dopaminergic Activity
Substituted phenethylamines and amphetamines are well-known for their interactions with monoamine systems in the brain, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors.
-
Serotonin Receptors: The 4-position substitution on the phenyl ring is known to influence affinity for serotonin receptors, particularly the 5-HT₂ family.[8] The propyl group, being a lipophilic substituent, could enhance binding affinity to these receptors.[9] Related compounds, such as 2,5-dimethoxy-4-propylamphetamine (DOPR), are potent 5-HT₂A receptor agonists with psychedelic properties.[1][10] This suggests that 1-(4-propylphenyl)ethanamine could serve as a lead compound for developing novel serotonergic agents.
-
Dopamine and Norepinephrine Transporters: As an amphetamine analog, it is likely to interact with the dopamine transporter (DAT) and norepinephrine transporter (NET), potentially acting as a reuptake inhibitor or releasing agent.[11] This could impart stimulant and wakefulness-promoting properties.
Potential Therapeutic Targets:
Caption: Potential biological targets of 1-(4-propylphenyl)ethanamine.
Monoamine Oxidase (MAO) Inhibition
Amphetamine and its derivatives are known to be inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters.[12][13][14] The alpha-methyl group in 1-(4-propylphenyl)ethanamine is a key structural feature that often confers MAO inhibitory properties.[14] Inhibition of MAO can lead to increased levels of serotonin, dopamine, and norepinephrine in the synapse, which is a therapeutic strategy for depression and Parkinson's disease.
Safety and Toxicology
Specific toxicological data for 1-(4-propylphenyl)ethanamine is not available. However, based on the toxicology of related phenethylamines and amphetamines, the following potential hazards should be considered:
-
Cardiovascular Effects: As a potential sympathomimetic, it may cause increases in heart rate and blood pressure.
-
Neurotoxicity: High doses of some phenethylamines have been associated with neurotoxic effects.
-
Acute Toxicity: Simple phenethylamines can be harmful if swallowed, and may cause skin and eye irritation.[15][16] Animal studies on related compounds indicate a risk of acute toxicity at high doses, with symptoms including behavioral stimulation and stereotypy.[11]
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
1-(4-Propylphenyl)ethanamine is a structurally interesting molecule with significant potential for further investigation in the field of drug development. Its synthesis is readily achievable through established methods like reductive amination. While specific experimental data for this compound is sparse, its structural relationship to a wide range of biologically active phenethylamines and amphetamines provides a strong rationale for its exploration as a modulator of monoaminergic systems. Future research should focus on its detailed pharmacological characterization, including receptor binding affinities and functional activities, as well as a thorough toxicological evaluation. Such studies will be crucial in determining the therapeutic potential of this and related compounds.
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